molecular formula C10H13BrO B2490721 1-Bromo-3-butan-2-yloxybenzene CAS No. 1042560-11-1

1-Bromo-3-butan-2-yloxybenzene

Cat. No.: B2490721
CAS No.: 1042560-11-1
M. Wt: 229.117
InChI Key: IYTODUNJECOLAN-UHFFFAOYSA-N
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Description

1-Bromo-3-butan-2-yloxybenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a bromine atom at the 1-position and a butan-2-yloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-butan-2-yloxybenzene can be synthesized through a multi-step process involving the following key steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This reaction is typically carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution.

    Formation of Butan-2-yloxy Group: The next step involves the formation of the butan-2-yloxy group. This can be achieved by reacting butan-2-ol with a suitable leaving group, such as tosyl chloride (TsCl), to form butan-2-yloxy tosylate.

    Nucleophilic Substitution: Finally, the butan-2-yloxy tosylate is reacted with bromobenzene in the presence of a base, such as potassium carbonate (K₂CO₃), to form this compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-butan-2-yloxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂), leading to the formation of substituted benzene derivatives.

    Oxidation: The butan-2-yloxy group can undergo oxidation reactions to form corresponding carbonyl compounds, such as ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH₂) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or pyridinium chlorochromate (PCC) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

    Reduction: Hydrocarbon derivatives with reduced functional groups.

Scientific Research Applications

1-Bromo-3-butan-2-yloxybenzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly in the design of molecules with potential therapeutic properties.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

    Biological Studies: The compound is used in biochemical research to study enzyme interactions, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 1-bromo-3-butan-2-yloxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the butan-2-yloxy group can participate in various chemical transformations, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-Bromo-3-butan-2-yloxybenzene can be compared with other similar compounds, such as:

    1-Bromo-4-butan-2-yloxybenzene: Similar structure but with the butan-2-yloxy group at the 4-position. This positional isomer may exhibit different reactivity and properties.

    1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a butan-2-yloxy group. The difference in the alkoxy group affects the compound’s chemical behavior and applications.

    1-Bromo-3-ethoxybenzene: Contains an ethoxy group instead of a butan-2-yloxy group. The shorter alkyl chain influences the compound’s physical and chemical properties.

Properties

IUPAC Name

1-bromo-3-butan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTODUNJECOLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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